molecular formula C15H14ClN5O3S B2707527 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 850378-01-7

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2707527
CAS No.: 850378-01-7
M. Wt: 379.82
InChI Key: UEXFEHVGYNDPDX-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5O3S and its molecular weight is 379.82. The purity is usually 95%.
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Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-{[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

  • 2-{[4-amino-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide.

Biological Activity

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a triazole and furan ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C16H16ClN5O2S
Molecular Weight: 377.8 g/mol
IUPAC Name: this compound

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the triazole ring allows for interactions with metal ions and enzymes, while the furan ring enhances binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that these compounds showed activity against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM .

Pathogen MIC (µM) Reference
Staphylococcus aureus20–40
Escherichia coli40–70

Antifungal Activity

The antifungal potential of this compound has also been explored. Similar triazole derivatives have shown effectiveness against various fungal strains, making them candidates for further development in antifungal therapies. The mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes .

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole-containing compounds. For instance, screening libraries of compounds for cytotoxicity against cancer cell lines has identified several candidates with promising activity against breast cancer cells (MCF7). The cytotoxicity results suggested that the compound could induce apoptosis in cancer cells through various pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: The triazole moiety can chelate metal ions crucial for enzyme function, leading to inhibition of key metabolic pathways in bacteria and fungi.
  • Disruption of Cell Membrane Integrity: The furan ring may interact with lipid membranes, compromising their integrity and leading to cell death.
  • Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases or other signaling molecules involved in programmed cell death.

Case Studies

Several studies have documented the efficacy of related compounds:

  • A study reported that a series of triazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had structures similar to the target compound discussed here .
  • Another research effort focused on synthesizing and evaluating new triazole derivatives for their anticancer activity against various human cancer cell lines. Results indicated significant cytotoxic effects correlated with structural modifications akin to those in our target compound .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-23-11-5-4-9(16)7-10(11)18-13(22)8-25-15-20-19-14(21(15)17)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXFEHVGYNDPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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